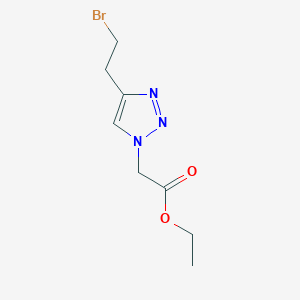

Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate

Description

Properties

Molecular Formula |

C8H12BrN3O2 |

|---|---|

Molecular Weight |

262.10 g/mol |

IUPAC Name |

ethyl 2-[4-(2-bromoethyl)triazol-1-yl]acetate |

InChI |

InChI=1S/C8H12BrN3O2/c1-2-14-8(13)6-12-5-7(3-4-9)10-11-12/h5H,2-4,6H2,1H3 |

InChI Key |

ORVGTYVMMNDAGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=C(N=N1)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. One common method includes the following steps:

Formation of 1,2,3-Triazole Ring:

Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions under specific conditions, leading to different oxidation states and functional groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Bromination: N-Bromosuccinimide (NBS) is commonly used as a brominating agent.

Esterification: Sulfuric acid or hydrochloric acid is used as a catalyst for esterification.

Substitution: Sodium azide or thiourea can be used as nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Triazole-containing compounds are known for their antimicrobial, antifungal, and anticancer properties. Studies indicate that triazole derivatives can inhibit specific enzymes such as acetylcholinesterase and exhibit cytotoxic effects against various cancer cell lines. The unique structure of ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate may enhance its biological profile compared to other triazole derivatives.

Potential Applications

This compound has potential applications in:

- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents due to the triazole ring's diverse biological activities.

- Chemical Modifications : The bromoethyl group allows for further chemical modifications, expanding its utility in synthesizing more complex molecules.

- Material Science : For creating new materials with specific properties, leveraging the triazole's structural stability and potential for functionalization.

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Unique Features |

|---|---|

| Ethyl 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetate | Contains a methyl group instead of bromoethyl |

| Ethyl 4-(1H-1,2,3-triazol-4-yl)butanoate | Longer carbon chain enhancing lipophilicity |

| Ethyl 5-(bromomethyl)-1H-1,2,3-triazole-4-carboxylate | Carboxylic acid functionality increases acidity |

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent-Specific Properties of Selected Triazole Derivatives

Key Observations:

- Synthetic Efficiency: Yields for bromine-containing analogs (e.g., compound 14, 52%) are lower than non-halogenated derivatives (e.g., compound 5, >95%), likely due to steric and electronic effects .

- Isomerism : The 1,2,3-triazole core (target compound) vs. 1,2,4-triazole (compound 14) affects dipole interactions and biological target specificity .

Physicochemical and Crystallographic Properties

- Molecular Weight: The bromoethyl group increases molecular weight (~285 g/mol estimated) compared to phenyl (compound 5: ~257 g/mol) or cyano (compound 8: ~208 g/mol) analogs, impacting solubility and logP .

- Crystal Packing : Aryl-substituted triazoles (e.g., compound in ) exhibit dense π-π stacking, while bromoethyl’s conformational flexibility may reduce crystallinity but improve solubility .

Biological Activity

Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate is a compound that belongs to the class of triazole derivatives, which are widely recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H12BrN3O2

Molecular Weight: 262.10 g/mol

IUPAC Name: Ethyl 2-[4-(2-bromoethyl)triazol-1-yl]acetate

Canonical SMILES: CCOC(=O)CN1C=C(N=N1)CCBr

The compound features a triazole ring that contributes to its biological activities and an ethyl acetate moiety that enhances its solubility and reactivity. The presence of the bromoethyl group is particularly significant as it can undergo nucleophilic substitution reactions, potentially leading to the formation of more biologically active derivatives.

Antimicrobial and Antifungal Properties

Triazole derivatives are well-documented for their antimicrobial and antifungal properties. This compound has shown promising results in inhibiting various microbial strains. Studies indicate that compounds with triazole rings can inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases .

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The triazole structure is known to enhance the compound's interaction with biological targets involved in cancer progression. For instance, derivatives containing bromoethyl groups have been found to be effective inhibitors of tumor growth in xenograft models .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition: The compound can inhibit enzymes such as AChE and butyrylcholinesterase (BuChE), leading to increased levels of neurotransmitters in synaptic clefts .

- Covalent Bond Formation: The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of their activity.

- Hydrogen Bonding and π-π Interactions: The triazole ring participates in hydrogen bonding and π-π interactions with target molecules, contributing to its binding affinity.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds. Below is a summary table highlighting key findings from various studies:

Case Studies

In a notable case study involving the synthesis of 1,2,3-triazole hybrids, compounds similar to this compound demonstrated enhanced BuChE inhibitory activity compared to traditional AChE inhibitors like donepezil . These findings suggest that triazole derivatives could serve as promising candidates for the development of new therapeutic agents targeting neurodegenerative diseases.

Q & A

Q. Advanced Research Consideration :

- Regioselectivity control : Use of Cu(I) catalysts in CuAAC ensures 1,4-regioselectivity, while Ru-catalyzed reactions favor 1,5-products. Solvent polarity and temperature further modulate reaction pathways .

- Side reactions : Competing O-alkylation vs. N-alkylation can occur; optimizing base strength (e.g., Na₂CO₃ vs. K₂CO₃) minimizes byproducts .

How can researchers optimize the yield of this compound in solution-phase vs. continuous-flow synthesis?

Q. Methodological Comparison

Q. Advanced Analysis :

- Residence time control in continuous-flow systems minimizes decomposition of sensitive intermediates (e.g., bromoethyl groups) .

- Solvent compatibility : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but require careful handling in flow systems due to viscosity .

What advanced spectroscopic techniques are critical for characterizing the bromoethyl-triazole moiety?

Q. Basic Techniques :

Q. Advanced Challenges :

- Overlapping signals : Use of 2D NMR (COSY, HSQC) resolves coupling between triazole and adjacent CH₂ groups .

- Halogen analysis : XPS or EDX quantifies bromine content, critical for verifying substitution efficiency .

How do researchers address discrepancies in reported reaction yields for similar triazole-acetate derivatives?

Q. Data Contradiction Analysis :

- Case Study : Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate yields range from 14% to 30% in batch reactions vs. 52% in flow systems .

- Key Variables :

- Statistical Design : DoE (Design of Experiments) identifies critical factors (temperature, stoichiometry) for yield optimization .

What strategies enhance the compound’s reactivity for further derivatization in drug discovery?

Q. Functionalization Pathways :

Nucleophilic substitution : The bromoethyl group reacts with amines/thiols to form secondary linkages (e.g., prodrug conjugates) .

Click chemistry : Azide-bearing biomolecules undergo CuAAC with alkyne-modified derivatives .

Q. Advanced Applications :

- SAR studies : Systematic replacement of the bromoethyl group with -OH, -NH₂, or -SH moieties evaluates bioactivity .

- Prodrug design : Ester hydrolysis (e.g., liver esterase-mediated) releases active triazole metabolites .

How is SHELXL employed to refine the crystal structure of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.